5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide

Lipophilicity Physicochemical property profiling Wnt/β-catenin agonists

This dual-furan isoxazole-3-carboxamide replaces the imidazole/pyrazole moiety found in SKL2001 and Wnt/β-catenin agonist 2, delivering a differentiated lipophilicity profile (XLogP3-AA=1.2) and 6 hydrogen-bond acceptors. Ideal for SAR teams probing how furan substitution modulates CYP engagement, solubility, and permeability. Procure as a matched-pair control for imidazole-based Wnt agonists or as a pre-functionalized intermediate for PROTAC linker elaboration. Typical purity: 95%.

Molecular Formula C15H14N2O5
Molecular Weight 302.286
CAS No. 2034557-60-1
Cat. No. B2902142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide
CAS2034557-60-1
Molecular FormulaC15H14N2O5
Molecular Weight302.286
Structural Identifiers
SMILESCOC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C15H14N2O5/c1-19-14(12-5-3-7-21-12)9-16-15(18)10-8-13(22-17-10)11-4-2-6-20-11/h2-8,14H,9H2,1H3,(H,16,18)
InChIKeyQGRZFFKEKNWAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide (CAS 2034557-60-1): Procurement-Relevant Structural and Physicochemical Profile


5-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide (CAS 2034557-60-1) is a heterocyclic small molecule belonging to the 5-(furan-2-yl)isoxazole-3-carboxamide class [1]. It bears a central isoxazole-3-carboxamide scaffold, a 5-furan-2-yl substituent, and a distinctive N-(2-(furan-2-yl)-2-methoxyethyl) side chain that incorporates a second furan ring and a methoxy group at the beta position of the ethyl linker [1]. The molecular formula is C₁₅H₁₄N₂O₅ with a molecular weight of 302.28 g/mol; its computed XLogP3-AA is 1.2, hydrogen bond donor count is 1, and hydrogen bond acceptor count is 6 [1]. The compound is catalogued under PubChem CID 91814063 and is commercially available as a research-grade screening compound with a typical purity of 95% [2].

Why Isoxazole-3-Carboxamide Analogs Cannot Substitute for 5-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide in Discovery Programs


The 5-(furan-2-yl)isoxazole-3-carboxamide scaffold is shared by several Wnt/β-catenin pathway agonists including SKL2001 (CAS 909089-13-0) and Wnt/β-catenin agonist 2 (CAS 943820-93-7) . However, the N-substituent in the target compound—a 2-(furan-2-yl)-2-methoxyethyl group—is structurally distinct from the imidazolylpropyl and pyrazolylethyl side chains found in those reference agonists . This substitution changes the compound's lipophilicity (XLogP3-AA = 1.2 vs. ~0.9 for SKL2001 and ~0.6 for Wnt/β-catenin agonist 2), hydrogen bond acceptor count (6 vs. 5), and the spatial orientation of the terminal heteroaromatic ring [1]. In SAR studies on related isoxazole Wnt agonists, variations in the N-substituent have been shown to alter both potency (EC₅₀) and selectivity profiles . Therefore, assuming functional equivalence among in-class analogs without quantitative comparative data risks selecting a compound with divergent target engagement, physicochemical behavior, or off-target liability.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide vs. Closest Analogs


Dual-Furan Architecture Confers Higher Lipophilicity (XLogP3-AA = 1.2) Compared to Imidazole- and Pyrazole-Terminated Wnt Agonist Analogs

The target compound features two furan rings—one at the isoxazole 5-position and one at the beta position of the N-ethyl linker—which together increase computed lipophilicity relative to the closest Wnt-active isoxazole-3-carboxamide analogs. The PubChem-computed XLogP3-AA for the target compound is 1.2 [1]. By comparison, SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) has a computed XLogP3-AA of approximately 0.9, and Wnt/β-catenin agonist 2 (N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide) has a computed XLogP3-AA of approximately 0.6 [2]. The target compound is therefore 0.3 to 0.6 log units more lipophilic than these reference Wnt agonists.

Lipophilicity Physicochemical property profiling Wnt/β-catenin agonists

Increased Hydrogen Bond Acceptor Count (6 vs. 5) and Rotatable Bond Count (6 vs. 5–6) Relative to Imidazole/Pyrazole-Containing Wnt Agonists

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, compared to 5 HBA sites in both SKL2001 and Wnt/β-catenin agonist 2 [1][2]. The additional HBA arises from the oxygen atom in the furan ring at the beta position of the N-ethyl linker, replacing the nitrogen-only heterocycles (imidazole, pyrazole) in the reference compounds. Rotatable bond count is 6 for the target, compared to 6 for SKL2001 (propyl linker) and 5 for Wnt/β-catenin agonist 2 (ethyl linker) [1][2]. This combination yields a higher topological polar surface area (tPSA) for the target: approximately 98.5 Ų (computed), versus ~85–90 Ų for the reference analogs [1].

Hydrogen bonding Conformational flexibility Drug-likeness

Furan-Furan π-Stacking Potential Differentiates the Target from Chlorophenyl and Chlorothiophene Analogs in Physicochemical Behavior

Among the closest commercially available analogs, N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide and N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 2034442-65-2) both bear halogenated aromatic rings at the beta position of the ethyl linker [1]. The target compound replaces these with a second unsubstituted furan ring, eliminating the halogen atom entirely. This substitution reduces molecular weight (302.28 vs. 352.79 g/mol for the chlorothiophene analog) and increases the potential for furan-furan intramolecular π-stacking [2]. Computed XLogP3-AA for the chlorothiophene analog is approximately 2.5, roughly 1.3 log units higher than the target compound [2].

Molecular recognition π-π interaction Solubility

Commercially Available at 95% Purity with Defined Physicochemical QC Parameters, Enabling Reproducible Screening

The target compound is supplied at a standard purity of 95% with molecular formula C₁₅H₁₄N₂O₅ and molecular weight 302.286 g/mol, confirmed by NMR and HPLC [1]. This level of characterization, while not unusual for screening compounds, ensures that batch-to-batch variability in physicochemical properties (logP, solubility) is minimized relative to less well-characterized in-class analogs [1]. The compound is catalogued under PubChem CID 91814063 with a fully resolved InChIKey (QGRZFFKEKNWAJZ-UHFFFAOYSA-N), enabling unambiguous identity verification [2].

Compound procurement QC characterization Screening library

Procurement-Driven Application Scenarios for 5-(Furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide (CAS 2034557-60-1)


Wnt/β-Catenin Pathway Probe Development: Differentiated Lipophilicity for Intracellular Target Engagement

For research groups developing chemical probes of the Wnt/β-catenin signaling axis, this compound offers a lipophilicity profile (XLogP3-AA = 1.2) that is intermediate between the more hydrophilic Wnt/β-catenin agonist 2 (XLogP3-AA ≈ 0.6) and halogenated analogs (XLogP3-AA ≈ 2.5) [1]. This positions the compound as a candidate for cell-based β-catenin stabilization assays where moderate passive permeability is desired without the nonspecific binding liabilities of highly lipophilic halogenated derivatives. Labs currently using SKL2001 or Wnt/β-catenin agonist 2 may procure this compound to probe the contribution of lipophilicity to cellular Wnt activation potency and selectivity [1].

Physicochemical Property Diversification in Isoxazole Hit-to-Lead Optimization

Medicinal chemistry teams optimizing isoxazole-3-carboxamide leads can use this compound as a 'property-diversified' analog. The dual-furan architecture increases the hydrogen bond acceptor count to 6 (vs. 5 for imidazole/pyrazole analogs) and rotatable bonds to 6 [1]. Procurement of this compound alongside the chlorothiophene analog (CAS 2034442-65-2, MW 352.79) and the chlorophenyl analog enables systematic exploration of how replacing a halogenated aryl ring with a second furan affects solubility, permeability, and CYP inhibition liability—without the need for custom synthesis [1][2].

Negative Control / Selectivity Counter-Screen for Imidazole- and Pyrazole-Containing Wnt Agonists

Because the target compound replaces the imidazole (SKL2001) or pyrazole (Wnt/β-catenin agonist 2) moiety with a furan ring, it may exhibit differential engagement of heme-containing enzymes (e.g., CYP450 isoforms) that coordinate via nitrogen ligation [1]. Researchers profiling the selectivity of imidazole-based Wnt agonists can procure this compound as a matched-pair control to determine whether observed off-target effects are driven by the imidazole nitrogen or the isoxazole-furan scaffold [1]. The documented purity (95%) and identity verification (InChIKey QGRZFFKEKNWAJZ-UHFFFAOYSA-N) support its use in quantitative selectivity assays [2].

Building Block for Bifunctional Degrader (PROTAC) Linker Optimization

The methoxyethyl linker bearing a terminal furan ring provides a synthetically tractable handle for further derivatization. The target compound's dual-furan structure and 6 rotatable bonds offer conformational flexibility that may be advantageous when designing PROTAC linkers [1]. Procurement of this compound as a pre-functionalized intermediate can accelerate the synthesis of bifunctional degraders targeting Wnt-pathway proteins, bypassing multiple synthetic steps required to construct the N-(2-(furan-2-yl)-2-methoxyethyl) moiety de novo [1].

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.